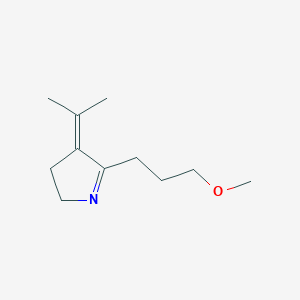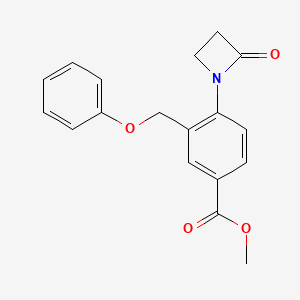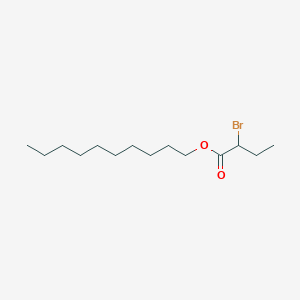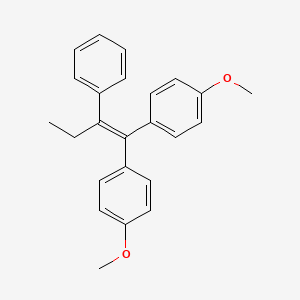
5-(3-Methoxypropyl)-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Methoxypropyl)-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole is an organic compound with a unique structure that includes a pyrrole ring substituted with a methoxypropyl group and a propan-2-ylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxypropyl)-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole typically involves the reaction of a pyrrole derivative with appropriate alkylating agents under controlled conditions. One common method involves the use of a base-catalyzed alkylation reaction, where the pyrrole derivative is treated with 3-methoxypropyl bromide and propan-2-ylidene bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Methoxypropyl)-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxypropyl or propan-2-ylidene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
5-(3-Methoxypropyl)-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(3-Methoxypropyl)-3,4-dihydro-2H-pyrrole: Lacks the propan-2-ylidene group.
4-(Propan-2-ylidene)-3,4-dihydro-2H-pyrrole: Lacks the methoxypropyl group.
5-(3-Hydroxypropyl)-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole: Contains a hydroxypropyl group instead of a methoxypropyl group.
Uniqueness
5-(3-Methoxypropyl)-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole is unique due to the presence of both the methoxypropyl and propan-2-ylidene groups, which confer distinct chemical and biological properties
Eigenschaften
| 85687-68-9 | |
Molekularformel |
C11H19NO |
Molekulargewicht |
181.27 g/mol |
IUPAC-Name |
5-(3-methoxypropyl)-4-propan-2-ylidene-2,3-dihydropyrrole |
InChI |
InChI=1S/C11H19NO/c1-9(2)10-6-7-12-11(10)5-4-8-13-3/h4-8H2,1-3H3 |
InChI-Schlüssel |
XAYBLLKQWRTPPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1CCN=C1CCCOC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Azabicyclo[4.2.0]octane--iodomethane (1/1)](/img/structure/B14420502.png)
![2-[(4-Nitrophenyl)methylidene]cycloheptane-1,3-dione](/img/no-structure.png)



![1-Methoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14420557.png)

![2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B14420577.png)
![3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene](/img/structure/B14420593.png)


